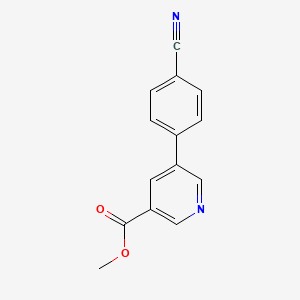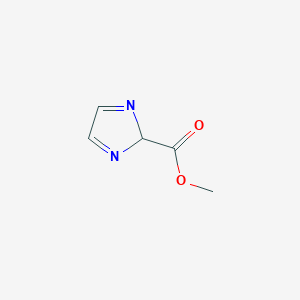
methyl 2H-imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is tolerant of various functional groups, including arylhalides and heterocycles.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods prioritize high yields and purity, utilizing catalysts and reaction conditions that are compatible with large-scale operations .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Hydrogenation reactions to form reduced derivatives.
Substitution: Nucleophilic substitution reactions involving the imidazole ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves hydrogen gas and metal catalysts like palladium or nickel.
Substitution: Employs nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Methyl 2H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of agrochemicals, dyes, and catalysts
Mécanisme D'action
The mechanism by which methyl 2H-imidazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological processes. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological outcomes, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Imidazole: The parent compound, known for its broad range of applications.
2-Methylimidazole: A derivative with similar properties but different reactivity.
4,5-Diphenylimidazole: Another derivative with distinct chemical and biological activities
Uniqueness: Methyl 2H-imidazole-2-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ester moiety at the C-2 position allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H6N2O2 |
|---|---|
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
methyl 2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-4H,1H3 |
Clé InChI |
FNIUBKBSUNGXHT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1N=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


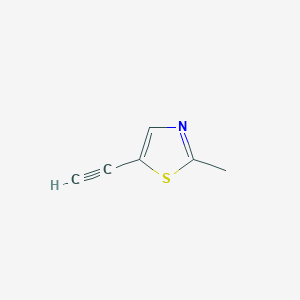
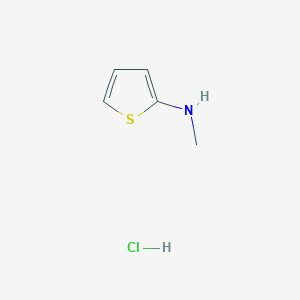

![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)




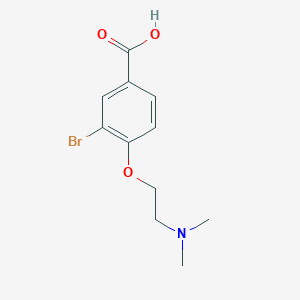
![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)

